PDB-Deposited Crystal Structure with JARID1B: Verified Binding Mode at 2.42 Å Resolution
This compound is one of the few 2,5-dichlorothiophene-3-carboxamide fragments with a publicly available, high-resolution co-crystal structure demonstrating direct target engagement. The X-ray structure (PDB ID: 5FZ0) shows the compound bound to the catalytic domain of human JARID1B (lysine-specific demethylase 5B), with the ligand modeled based on a PanDDA event map from an SGC fragment screening campaign at Diamond I04-1 [1][2].
| Evidence Dimension | Existence of publicly available co-crystal structure with JARID1B catalytic domain |
|---|---|
| Target Compound Data | X-ray structure at 2.42 Å resolution, R-free: 0.233 (depositor), R-work: 0.192 (depositor); ligand ID DJ6, deposited 2016-03-10 |
| Comparator Or Baseline | No co-crystal structure available in PDB for 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide (CAS 393838-45-4); no co-crystal structure for 5-methyl-N-(pyridin-3-yl)thiophene-3-carboxamide |
| Quantified Difference | Present vs. absent (binary differentiation) |
| Conditions | X-ray diffraction; human JARID1B catalytic domain (residues 26-101, 374-770); SGC fragment screening using PanDDA methodology |
Why This Matters
For structure-based drug design programs targeting JARID1B/KDM5B, only compounds with experimentally validated binding poses can serve as reliable starting points for rational optimization, making 5FZ0-validated 524924-26-3 procurement essential over uncharacterized analogs.
- [1] RCSB PDB. 5FZ0: Crystal structure of the catalytic domain of human JARID1B in complex with 2,5-dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide (N08137b). Deposited 2016-03-10. View Source
- [2] PDBe. 5FZ0: Crystal structure of the catalytic domain of human JARID1B in complex with 2,5-dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide. Protein Data Bank in Europe. View Source
